Methyl 4-bromoquinoline-2-carboxylate

Lipophilicity ADME Medicinal Chemistry

Procure Methyl 4-bromoquinoline-2-carboxylate (CAS 139896-91-6) for regioselective cross-coupling at the quinoline 4-position. Its 95% purity, solid-state reliability (mp 139°C), and lower LogP (2.78 vs. ethyl ester analog 3.45) make it the preferred building block for med chem programs optimizing drug-likeness and aqueous solubility. The methyl ester enables a prodrug strategy or serves as a protected acid for parallel library synthesis.

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
CAS No. 139896-91-6
Cat. No. B3378240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromoquinoline-2-carboxylate
CAS139896-91-6
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=CC=CC=C2C(=C1)Br
InChIInChI=1S/C11H8BrNO2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h2-6H,1H3
InChIKeySNHSQSPDMCSGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromoquinoline-2-carboxylate (CAS 139896-91-6): A Strategic Intermediate for Targeted Heterocyclic Synthesis


Methyl 4-bromoquinoline-2-carboxylate (CAS 139896-91-6) is a brominated quinoline derivative characterized by a 4-position bromine atom and a 2-position methyl ester on the quinoline scaffold [1]. This specific substitution pattern establishes it as a versatile synthetic building block, primarily valued for enabling regioselective cross-coupling reactions and serving as a precursor for biologically relevant quinoline-based compounds, including kinase inhibitors and antimicrobial agents [1].

Why Methyl 4-bromoquinoline-2-carboxylate Cannot Be Replaced by Common In-Class Analogs


Direct substitution with closely related quinoline carboxylates, such as the ethyl ester or the 6-bromo isomer, is inadvisable due to quantifiable differences in physicochemical properties and synthetic outcomes. Variations in the ester group (methyl vs. ethyl) significantly alter lipophilicity (LogP) and melting point, impacting solubility, formulation, and purification [1]. Furthermore, the specific placement of the bromine atom at the 4-position dictates regioselectivity in cross-coupling reactions, a critical factor divergent from 6-bromo or other positional isomers, which can lead to different coupling efficiencies and product profiles [2]. These disparities necessitate the procurement of the precise compound to ensure experimental reproducibility and achieve the desired molecular architecture.

Quantitative Differentiation of Methyl 4-bromoquinoline-2-carboxylate vs. Closest Analogs


Lipophilicity (LogP) Comparison: Methyl Ester vs. Ethyl Ester

The methyl ester derivative exhibits a lower lipophilicity compared to its direct ethyl ester analog, a critical factor for optimizing drug-likeness and aqueous solubility in lead optimization. The target compound has a reported LogP of 2.78 , whereas the corresponding ethyl 4-bromoquinoline-2-carboxylate has a significantly higher LogP of 3.45 , representing a difference of -0.67 units.

Lipophilicity ADME Medicinal Chemistry

Thermal Stability and Handling: Melting Point Differential vs. Ethyl Ester

The target compound is a solid at room temperature with a significantly higher melting point than its ethyl ester analog. The methyl ester melts at 139 °C , whereas the ethyl ester melts at a substantially lower temperature of 91-92 °C . This 47-48 °C difference in melting point has direct implications for purification via recrystallization and for solid-state storage stability.

Solid-State Properties Purification Formulation

Lipophilicity Advantage of the Ester vs. Parent Carboxylic Acid

As a methyl ester, the target compound demonstrates increased lipophilicity relative to its parent carboxylic acid, a key factor for synthetic and biological applications. The target compound has a reported LogP of 2.78 , while the corresponding 4-bromoquinoline-2-carboxylic acid exhibits a lower LogP of approximately 2.70 . The ester moiety also masks the acidic proton, eliminating potential interference in coupling reactions.

Prodrug Bioavailability Synthetic Intermediate

Commercial Availability and Certified Purity as a Procurement Differentiator

The target compound is commercially available from multiple vendors with defined purity levels, a critical factor for ensuring reproducible research outcomes. A standard purity of 95% is offered, with batch-specific analytical data (NMR, HPLC, GC) available upon request . This level of documented quality reduces the risk of impurities interfering with sensitive assays or synthetic steps, a common issue with less well-characterized analogs.

Procurement Quality Control Reproducibility

High-Value Application Scenarios for Methyl 4-bromoquinoline-2-carboxylate in R&D


Scaffold for Optimizing Lead Lipophilicity in Medicinal Chemistry

The compound's lower LogP (2.78) compared to its ethyl ester analog (3.45) makes it a strategic starting point for medicinal chemists aiming to reduce overall lipophilicity of a lead series. This can be crucial for improving aqueous solubility and reducing off-target binding, directly impacting the drug-likeness of candidates in early-stage discovery programs .

Regioselective Cross-Coupling for Kinase Inhibitor Synthesis

The 4-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or amino groups at the 4-position of the quinoline core. This regioselectivity is a key requirement in synthesizing targeted kinase inhibitors and other bioactive molecules where the 4-position is a critical pharmacophoric element [1].

Reliable Intermediate for Parallel Synthesis and Library Generation

The compound's commercial availability in high purity (95%) and its well-defined solid-state properties (mp 139 °C) make it a reliable and convenient building block for parallel synthesis. Its consistent quality ensures that library generation efforts are not compromised by batch-to-batch variability, a significant concern with less established or lower-purity analogs .

Synthesis of Ester Prodrugs of Quinoline-2-carboxylic Acids

The methyl ester serves as a protected form of 4-bromoquinoline-2-carboxylic acid. Its increased lipophilicity relative to the free acid (LogP 2.78 vs. 2.70) allows for easier cellular penetration, after which it can be hydrolyzed by esterases to release the active carboxylic acid. This prodrug strategy is a common approach to enhance the bioavailability of otherwise polar drug candidates .

Quote Request

Request a Quote for Methyl 4-bromoquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.